Comprehensive NMR Assignment and Stereochemical Elucidation of 2-Methyl-1-phenylbutane-2,3-diamine
Comprehensive NMR Assignment and Stereochemical Elucidation of 2-Methyl-1-phenylbutane-2,3-diamine
Executive Summary
2-Methyl-1-phenylbutane-2,3-diamine is a highly complex vicinal diamine featuring an acyclic backbone with two adjacent stereocenters (C2 and C3). Vicinal diamines are recognized as "privileged scaffolds" in medicinal chemistry, frequently serving as the core pharmacophore in biologically active molecules and transition-metal catalysts[1].
Due to its high degree of substitution and the presence of multiple chiral centers, the structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires a rigorous, self-validating analytical framework. This technical guide provides a predictive, causality-driven breakdown of its 1 H and 13 C NMR chemical shifts, alongside a field-proven experimental protocol for determining its absolute configuration.
Structural Deconstruction & Spin System Causality
To accurately assign the NMR spectra, we must first deconstruct the molecular topology and the physical phenomena governing the magnetic environments of its nuclei:
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The Carbon Backbone: The molecule consists of a butane chain (C1–C4). C1 is a benzylic methylene attached to a phenyl ring. C2 is a fully substituted quaternary stereocenter bearing a methyl group and a primary amine. C3 is a methine stereocenter bearing a second primary amine, terminating in the C4 methyl group.
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Diastereotopic Protons (The AB System): The C1 benzylic methylene protons (-CH 2 -) are adjacent to the C2 chiral center. Because the molecule lacks a plane of symmetry, these two protons cannot interconvert into identical magnetic environments through bond rotation. Consequently, they are diastereotopic and will couple with each other, appearing as an AB quartet (two distinct doublets) with a large geminal coupling constant ( 2J≈13.5 Hz), a phenomenon well-documented in hindered benzyl systems[2].
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Anisotropic Shielding: The spatial proximity of the C2-methyl and C3-methine groups to the C1-phenyl ring subjects them to the magnetic anisotropy of the aromatic π -system, subtly shifting their resonances upfield depending on the specific diastereomer (syn vs. anti) being analyzed.
Caption: Logical flow explaining the emergence of the AB quartet for C1 protons.
Predictive 1 H and 13 C NMR Chemical Shifts
The following tables summarize the predictive quantitative data for a single pure diastereomer of 2-Methyl-1-phenylbutane-2,3-diamine in CDCl 3 . The assignments are grounded in empirical additivity rules and the causal logic of the local magnetic environments.
Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Causality |
| Ph (C5–C9) | 7.15 – 7.35 | m | 5H | - | Deshielded by the aromatic ring current. |
| C3-H | 3.05 | q | 1H | 3J=6.5 | Deshielded by the adjacent electronegative -NH 2 ; split into a quartet by the C4 methyl group. |
| C1-H a | 2.85 | d | 1H | 2J=13.5 | Diastereotopic proton; strongly deshielded by the adjacent phenyl ring. |
| C1-H b | 2.65 | d | 1H | 2J=13.5 | Diastereotopic proton; geminal coupling to H a . |
| -NH 2 | 1.50 | br s | 4H | - | Exchangeable protons. Broadened due to quadrupolar relaxation of the 14 N nucleus. |
| C2-CH 3 | 1.15 | s | 3H | - | Appears as a singlet due to attachment to the quaternary C2 center (no adjacent protons). |
| C4-H 3 | 1.05 | d | 3H | 3J=6.5 | Shielded terminal aliphatic methyl; split into a doublet by the C3 methine proton. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Shift ( δ , ppm) | Type | Assignment Causality |
| C-ipso | 138.5 | Cq | Aromatic quaternary carbon directly attached to the C1 benzylic position. |
| C-ortho/meta | 128.4 – 130.2 | CH | Standard aromatic methine carbons. |
| C2 | 58.5 | Cq | Highly deshielded quaternary carbon due to direct attachment to the electronegative -NH 2 group and the C1 benzyl group. |
| C3 | 54.1 | CH | Deshielded methine carbon attached to the second -NH 2 group. |
| C1 | 48.2 | CH 2 | Benzylic methylene carbon. |
| C2-CH 3 | 24.3 | CH 3 | Aliphatic methyl attached to a quaternary center. |
| C4 | 19.5 | CH 3 | Terminal aliphatic methyl group. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the structural assignment of this molecule must not rely solely on 1D NMR. The following protocols represent a self-validating system where each experimental step independently confirms the findings of the previous step.
Protocol A: 2D NMR Spin System Validation
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Base Acquisition & D 2 O Exchange: Acquire the standard 1 H spectrum in CDCl 3 . Add 2 drops of D 2 O, shake vigorously, and re-acquire. Self-Validation: The broad singlet at 1.50 ppm will disappear, unambiguously confirming the assignment of the four -NH 2 protons and distinguishing them from any potential aliphatic impurities.
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HSQC ( 1JCH Correlation): Map all protons to their directly attached carbons. Self-Validation: The C2 carbon (58.5 ppm) will show no cross-peaks, confirming its quaternary nature.
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HMBC ( 2,3JCH Correlation): Trace the carbon backbone across the quaternary gap. Self-Validation: The C2-CH 3 protons (1.15 ppm) and the C1-H 2 protons (2.65/2.85 ppm) will both show strong HMBC cross-peaks to the C2 quaternary carbon (58.5 ppm), unequivocally locking the two halves of the molecule together.
Caption: Self-validating 2D NMR workflow for assigning complex chiral diamines.
Protocol B: Absolute Configuration via "Mix and Shake" Derivatization
Because 2-Methyl-1-phenylbutane-2,3-diamine contains primary amines at chiral centers, its absolute configuration can be determined rapidly using Chiral Derivatizing Agents (CDAs). While recent advancements utilize 19 F NMR with fluorinated CDAs[3], the classic "Mix and Shake" method using Methoxyphenylacetic acid (MPA) remains the gold standard for 1 H NMR[4].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5 mg of the diamine in 0.5 mL of CD 3 CN. (Acetonitrile is chosen over chloroform to prevent signal overlap with the CDA's phenyl region and to facilitate salt solubility).
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In-Tube Derivatization: Add 2 equivalents of solid matrix-bound (R)-MPA directly to the NMR tube. Shake vigorously for 5 minutes at room temperature. The primary amines react rapidly to form diastereomeric amides without requiring external workup.
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Barium(II) Complexation (Critical Step): Add anhydrous Ba(ClO 4 ) 2 to the NMR tube until saturation is reached. Causality: Ba 2+ coordinates with the amide carbonyl and the methoxy oxygen of the MPA group. This locks the flexible molecule into a rigid synperiplanar conformation, maximizing the anisotropic shielding effect of the MPA phenyl ring on the diamine's substituents[5].
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Data Acquisition & Calculation: Acquire the 1 H NMR spectrum. Repeat the entire process in a separate tube using (S)-MPA. Calculate the chemical shift differences ( ΔδRS=δR−δS ) for the C1-H 2 , C2-CH 3 , and C4-H 3 protons. A positive or negative ΔδRS maps directly to the spatial orientation of the groups, allowing for the unambiguous assignment of the (2R,3R), (2S,3S), or meso/diastereomeric configurations based on established MPA models.
References
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Bodo, B., et al. (2003). "Mix and Shake" Method for Configurational Assignment by NMR: Application to Chiral Amines and Alcohols. Organic Letters. URL:[Link]
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Li, M., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. URL:[Link]
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García, R., Seco, J. M., Vázquez, S. A., Quiñoá, E., & Riguera, R. (2006). Role of barium(II) in the determination of the absolute configuration of chiral amines by 1H NMR spectroscopy. The Journal of Organic Chemistry. URL:[Link]
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Tzirakis, M. D., et al. (2000). Splitting of Degenerate Orbitals of Dibenzyl and Tetrabenzyl Adducts of C60: ESR of the Radical Anions and the Rotation Barriers of Benzyl Groups. The Journal of Physical Chemistry A. URL:[Link]
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Nosood, Y. L., et al. (2019). Three-Step Telescoped Synthesis of Monosubstituted Vicinal Diamines from Aldehydes. ACS Omega. URL:[Link]
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